molecular formula C14H17BrINO3 B8160090 tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate

Cat. No.: B8160090
M. Wt: 454.10 g/mol
InChI Key: HMUMMVSRCSBJMM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 4-bromo-2-iodophenol with an appropriate base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Azetidine Ring Formation: The phenoxy intermediate is then reacted with tert-butyl 3-azetidinecarboxylate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the azetidine ring.

    Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms in the phenoxy group make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products:

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced azetidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Biological Probes: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Agrochemicals: Explored for its potential use in the development of new agrochemical agents.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate is primarily based on its ability to interact with biological targets through its azetidine ring and halogenated phenoxy group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-bromo-2-chlorophenoxy)azetidine-1-carboxylate
  • tert-Butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate
  • tert-Butyl 3-(4-bromo-2-methylphenoxy)azetidine-1-carboxylate

Comparison:

  • Reactivity: The presence of different halogen atoms (chlorine, fluorine, bromine) in similar compounds affects their reactivity and the types of reactions they undergo. For example, fluorine-containing compounds may exhibit higher electronegativity and different reactivity patterns compared to iodine-containing compounds.
  • Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituents. Iodine-containing compounds may have different binding affinities and selectivities compared to their chlorine or fluorine counterparts.
  • Applications: While all these compounds can be used as building blocks in chemical synthesis, their specific applications may differ based on their reactivity and biological properties.

Properties

IUPAC Name

tert-butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(15)6-11(12)16/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMMVSRCSBJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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